

## A Comparative Analysis of HPK1 Inhibitors: GNE-1858 vs. CFI-402411

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | GNE-1858 |           |
| Cat. No.:            | B8104000 | Get Quote |

In the rapidly evolving landscape of immuno-oncology, the targeted inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance anti-tumor immunity. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling. Its inhibition is sought to unleash the full potential of the body's immune response against cancer. This guide provides a detailed comparison of two prominent HPK1 inhibitors, **GNE-1858** and CFI-402411, summarizing their efficacy, mechanism of action, and available experimental data to inform researchers, scientists, and drug development professionals.

# Mechanism of Action: Targeting a Key Immune Checkpoint

Both **GNE-1858** and CFI-402411 are potent, small molecule inhibitors that target HPK1 (also known as MAP4K1).[1][2] HPK1 negatively regulates T-cell activation by phosphorylating SLP-76 upon T-cell receptor engagement, which in turn dampens downstream signaling required for T-cell proliferation and effector function.[3][4] By inhibiting HPK1, these compounds aim to relieve this braking mechanism, thereby enhancing T-cell-mediated anti-tumor responses.[1][2] [5] **GNE-1858** is characterized as an ATP-competitive inhibitor.[2][6] CFI-402411 is also a potent HPK1 inhibitor expected to facilitate an anti-tumor immune response by relieving HPK1-mediated inhibition of T and B cells.[3]

## **Efficacy and Developmental Stage**



A direct head-to-head clinical comparison of **GNE-1858** and CFI-402411 has not been published. The available data places them at different stages of development, with **GNE-1858** in the preclinical phase and CFI-402411 having progressed to clinical trials.

GNE-1858 has demonstrated high potency in preclinical, in vitro assays.[2][6][7]

CFI-402411 is the first HPK1 inhibitor to enter clinical trials.[8][9] It is being evaluated in the TWT-101 study, a Phase 1/2 clinical trial, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[5][8][10] Preliminary results from this trial have shown a manageable safety profile and early signs of clinical activity. [3][4][5]

### **Quantitative Data Summary**

The following tables summarize the available quantitative data for GNE-1858 and CFI-402411.

Table 1: In Vitro Potency of GNE-1858

| Target                             | IC50 (nM) | Assay Type                              |
|------------------------------------|-----------|-----------------------------------------|
| Wild-type HPK1                     | 1.9       | SLP76 phosphorylation assay[2]          |
| HPK1-TSEE (active mimetic mutant)  | 1.9       | SLP76 phosphorylation assay[6][7]       |
| HPK1-SA (residual kinase activity) | 4.5       | SLP76 phosphorylation<br>assay[2][6][7] |

Table 2: Preliminary Clinical Efficacy of CFI-402411 (TWT-101 Study)



| Treatment Arm                           | Metric                                | Result                                               | Patient Population                   |
|-----------------------------------------|---------------------------------------|------------------------------------------------------|--------------------------------------|
| Monotherapy (Part A)                    | Disease Control Rate (at 3 months)    | 18% - 24%                                            | Advanced solid malignancies[3][4][5] |
| Partial Response (PR)                   | 1 unconfirmed PR                      | Head and Neck Squamous Cell Carcinoma (HNSCC) [3][4] |                                      |
| Combination with Pembrolizumab (Part B) | Disease Control Rate<br>(at 3 months) | 29% - 44%                                            | Advanced solid malignancies[3][4][5] |
| Confirmed Complete Response (CR)        | 1 confirmed CR                        | HNSCC[5]                                             |                                      |
| Confirmed Partial<br>Response (PR)      | 1 confirmed PR                        | HNSCC[3][4]                                          | -                                    |

## Experimental Protocols In Vitro Kinase Assay for GNE-1858 (SLP76 Phosphorylation Assay)

While the specific proprietary details of the assay are not fully disclosed in the public domain, a general methodology for an in vitro kinase assay to determine IC50 values for an HPK1 inhibitor like **GNE-1858** would typically involve the following steps:

- Reagents: Recombinant human HPK1 enzyme (wild-type and mutants), substrate (e.g., a
  peptide containing the SLP76 phosphorylation site), ATP, and the test compound (GNE1858) at various concentrations.
- Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, and ATP in a suitable buffer. The reaction is allowed to proceed for a defined period at a specific temperature.
- Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as using a phospho-specific antibody in an ELISA-based format or by



measuring the incorporation of radiolabeled ATP.

 Data Analysis: The percentage of inhibition at each concentration of GNE-1858 is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

#### **Clinical Trial Protocol for CFI-402411 (TWT-101 Study)**

The TWT-101 study (NCT04521413) is a Phase 1/2, open-label, first-in-human trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of CFI-402411.[8][10]

- Study Design: The study consists of two parts:
  - Part A (Monotherapy): A dose-escalation phase (3+3 design) to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of CFI-402411 administered orally, once daily.[3][5] This is followed by a dose-expansion phase in specific tumor types.
  - Part B (Combination Therapy): A dose-escalation phase (BOIN design) to evaluate the safety and tolerability of CFI-402411 in combination with pembrolizumab.[3][5] This is also followed by a dose-expansion phase.
- Patient Population: Patients with histologically or cytologically confirmed advanced solid malignancies who have progressed on standard therapies.[5][11]
- Endpoints:
  - Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), adverse events (AEs), and determination of the MTD and RP2D.
  - Secondary Endpoints: Pharmacokinetics, objective response rate (ORR), duration of response (DOR), disease control rate (DCR), and progression-free survival (PFS).

### **Visualizing the Pathways and Processes**

To better illustrate the concepts discussed, the following diagrams have been generated.





Click to download full resolution via product page

Caption: HPK1 signaling cascade and point of inhibition.



Click to download full resolution via product page



Caption: Workflow of the TWT-101 clinical trial.

#### Conclusion

GNE-1858 and CFI-402411 both represent promising therapeutic candidates targeting the HPK1 pathway to enhance anti-tumor immunity. GNE-1858 has demonstrated significant potency in preclinical settings, highlighting its potential as an effective HPK1 inhibitor. CFI-402411 has advanced further into clinical development, providing the first clinical evidence for the therapeutic potential and safety of targeting HPK1 in cancer patients. The preliminary efficacy signals for CFI-402411, particularly in combination with an immune checkpoint inhibitor, are encouraging. The continued clinical evaluation of CFI-402411 and the potential progression of GNE-1858 into clinical trials will be critical in defining the role of HPK1 inhibition in the armamentarium of cancer immunotherapy. Future studies, and potentially direct comparative trials, will be necessary to fully elucidate the relative efficacy and optimal clinical application of these and other emerging HPK1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Facebook [cancer.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. youtube.com [youtube.com]
- 9. Small molecule inhibitors for cancer immunotherapy and associated biomarkers the current status PMC [pmc.ncbi.nlm.nih.gov]



- 10. Safety and Efficacy Study of CFI-402411 in Subjects With Advanced Solid Malignancies [clin.larvol.com]
- 11. UCSD Solid Malignancies Trial → CFI-402411 in Subjects With Advanced Solid Malignancies [clinicaltrials.ucsd.edu]
- To cite this document: BenchChem. [A Comparative Analysis of HPK1 Inhibitors: GNE-1858 vs. CFI-402411]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8104000#comparing-the-efficacy-of-gne-1858-and-cfi-402411]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com